molecular formula C17H20ClN3O4 B4758349 ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4758349
M. Wt: 365.8 g/mol
InChI Key: NZCUKSDDWCYLSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound under discussion belongs to a class of chemicals known for their complex synthesis processes. A notable synthesis involves a Biginelli reaction, which is a multicomponent chemical reaction used to generate dihydropyrimidine derivatives. This method was utilized to synthesize a structurally related compound, demonstrating the versatility and efficiency of the Biginelli reaction in constructing pyrimidine cores with diverse substitutions (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and overall geometry of the molecule. For instance, Hu Yang (2009) detailed the crystal structure of a closely related compound, providing insights into its monoclinic space group and molecular dimensions, which are crucial for understanding the compound’s reactivity and interactions (Hu Yang, 2009).

Chemical Reactions and Properties

The compound exhibits a range of chemical behaviors, including reactivity towards nucleophilic substitution and the potential for forming various derivatives through functionalization. El‐Sayed et al. (2021) demonstrated the facile synthesis of new pyrano[2,3-d]pyrimidine derivatives starting from a structurally similar compound, showcasing its versatility in synthesizing heterocyclic compounds with potential biological activities (H. El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties, including density, viscosity, and ultrasonic properties, of related pyrimidine derivatives have been studied extensively. These properties are influenced by the molecular structure and can affect the compound's solubility, stability, and application potential. Bajaj and Tekade (2014) investigated the acoustical properties of substituted pyrimidines, providing valuable information on their interaction with solvents and the resulting molecular dynamics (S. Bajaj & P. Tekade, 2014).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-2-25-16(23)13-14(11-3-5-12(18)6-4-11)19-17(20-15(13)22)21-7-9-24-10-8-21/h3-6,13-14H,2,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUKSDDWCYLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

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